1-(dimethylamino)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Dimethylamino)cyclohexane-1-carboxylic acid is a versatile organic compound with a molecular formula of C9H17NO2. It features a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)cyclohexane-1-carboxylic acid can be synthesized through several methods, including the following:
Reduction of Cyclohexanone:
Hydrolysis of Enamines: Another method involves the hydrolysis of enamines derived from cyclohexanone and dimethylamine.
Grignard Reaction: The Grignard reaction can be employed to introduce the carboxylic acid group to the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups to the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: The major products include carboxylic acids and their derivatives.
Reduction: The major products include alcohols and amines.
Substitution: The major products depend on the specific nucleophiles or electrophiles used in the reaction.
Scientific Research Applications
1-(Dimethylamino)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and pain management.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(dimethylamino)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: The exact pathways depend on the specific application, but they often involve modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
4-(Dimethylamino)cyclohexane-1-carboxylic acid
Indole derivatives
Other cyclohexane derivatives
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Properties
CAS No. |
785035-47-4 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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